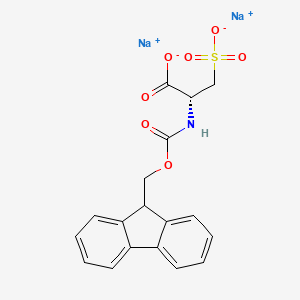

Sodium (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

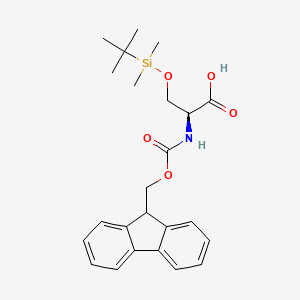

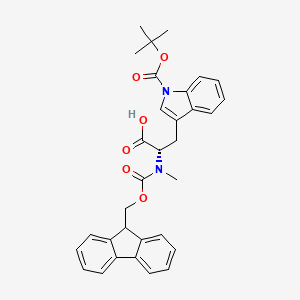

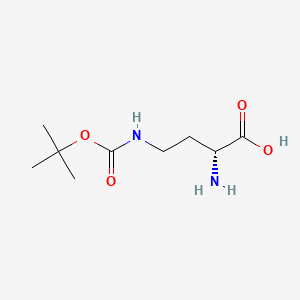

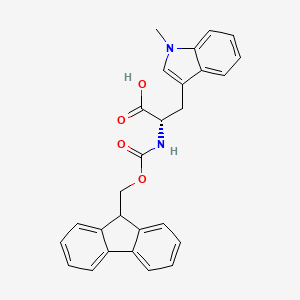

“Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate” is a complex organic compound. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group acts as a protective group for the amino acids during the synthesis process .

Synthesis Analysis

The synthesis of Fmoc amino acid azides, which are similar to the compound , has been described in the literature . The process involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Fmoc group and the sulfonatopropanoate group. The Fmoc group consists of a fluorene core with a methoxy carbonyl group attached . The sulfonatopropanoate group contains a sulfonic acid moiety attached to a propanoate group.Chemical Reactions Analysis

The Fmoc group is known to be involved in various chemical reactions, particularly in peptide synthesis . It acts as a protective group for amino acids during the synthesis process, preventing unwanted side reactions . The Fmoc group can be removed under basic conditions, allowing for the next amino acid to be added to the growing peptide chain .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, Fmoc-protected amino acids are typically crystalline solids that are stable at room temperature .科学的研究の応用

Polymeric Frameworks

- Framework Construction : A study detailed the solvent-thermal reaction of l-cysteic acid and aqueous sodium hydroxide to obtain a compound involving coordination with sodium ions, highlighting the potential for creating monomeric frameworks useful in material science. The coordinated sodium ions interact with the amino, carboxylate, and sulfonate residues of the deprotonated amino acid, resulting in a three-dimensional polymeric framework, which could have implications for developing new materials with specific structural and functional properties (Fu-Hong Liu, 2011).

Organic Synthesis

- Synthesis of Sulfinic Acid Salts and Sulfonamides : Research demonstrated a method for synthesizing various alkyl and aryl sulfinic acid salts and sulfonamides from corresponding halides. This methodology, involving the reagent sodium 3-methoxy-3-oxopropane-1-sulfinate, avoids harsh conditions and could have significant applications in chemical synthesis (Jeremy M. Baskin & Zhaoyin Wang, 2002).

Polymer Science

- Conjugated Polymer Electrolytes in Solar Cells : A study on fluorene-based conjugated polymer electrolyte (CPE) for polymer solar cells demonstrates how these materials, when applied as cathode interlayers, influence device performance through modulation of the interfacial dipole and work function. This research shows the importance of the compound's structural elements in enhancing the efficiency of solar cells (Lie Chen, C. Xie, Yiwang Chen, 2013).

Surface Chemistry

- Surface Activities of Surfactants : Research into the surface activities of anionic Gemini surfactants derived from cyanuric chloride, including a compound structurally similar to the query, revealed insights into their surface activity and wetting ability. These findings could be relevant in the development of new surfactants for various industrial applications (Zhiyong Hu, Hailin Zhu, Jianlong Wang, Duanlin Cao, 2016).

作用機序

将来の方向性

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field with many potential applications in biochemistry and medicine . Future research may focus on developing more efficient synthesis methods, exploring new applications, or investigating the properties of novel Fmoc-protected amino acids.

特性

IUPAC Name |

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJDMFNWKCNZAT-SQKCAUCHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)